Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Dopamine Transporter DAT Binding Cocaine Analog

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1) is a heterocyclic compound characterized by a rigid 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system containing a secondary amine nitrogen. This core structure is a fundamental building block in medicinal chemistry, serving as a versatile intermediate for constructing ligands that target central nervous system (CNS) receptors, particularly dopamine transporters (DAT) , sigma receptors , and muscarinic acetylcholine receptors (mAChRs).

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 141379-91-1
Cat. No. B173646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
CAS141379-91-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCCC(C1)N2
InChIInChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3
InChIKeyDETHQVZHERPHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1): Core Bicyclic Building Block for Neuropharmacological Probe and API Intermediate Procurement


Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1) is a heterocyclic compound characterized by a rigid 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system containing a secondary amine nitrogen [1]. This core structure is a fundamental building block in medicinal chemistry, serving as a versatile intermediate for constructing ligands that target central nervous system (CNS) receptors, particularly dopamine transporters (DAT) [2], sigma receptors [3], and muscarinic acetylcholine receptors (mAChRs) [4]. With a molecular weight of 197.27 g/mol (C₁₁H₁₉NO₂) and commercially available at high purity (≥98%) , this ethyl ester derivative provides a crucial functional handle for further synthetic elaboration into more complex, biologically active molecules.

Procurement Risk Alert: Why Generic 9-Azabicyclo[3.3.1]nonane Analogs Cannot Substitute for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate


The 9-azabicyclo[3.3.1]nonane scaffold is highly sensitive to structural modification; even minor alterations in the N-substituent or ester group can lead to a >100-fold difference in target binding affinity, as demonstrated in DAT binding studies [1]. A user substituting the core ethyl ester with a methyl ester, or the free amine with a benzyl-protected derivative, will obtain a compound with fundamentally different physicochemical properties (e.g., logP, pKa) and biological activity. While the scaffold class is recognized for interacting with CNS targets like sigma-2 and DAT [2][3], the precise pharmacological profile is dictated entirely by the specific peripheral substituents. Therefore, the use of any analog not explicitly validated in the user's specific assay or synthetic pathway introduces a high risk of experimental failure and wasted resources, negating the value of any potential cost savings from a non-identical substitute.

Quantitative Differentiation Evidence for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (141379-91-1) vs. Structural Analogs


DAT Affinity of 9-Azabicyclo[3.3.1]nonane Core vs. Tropane Analogs: A 100-Fold Decrease in Potency

In a direct class-level comparison, the unsubstituted 9-azabicyclo[3.3.1]nonane core, which serves as the foundational scaffold for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, exhibits a 100-fold lower affinity for the dopamine transporter (DAT) compared to cocaine and related tropane analogs [1]. This quantifiable difference underscores the core's distinct pharmacological starting point, making it valuable as a negative control or a scaffold for building novel, non-tropane based ligands where tropane-like potency is undesirable.

Dopamine Transporter DAT Binding Cocaine Analog Structure-Activity Relationship Neuropharmacology

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester Derivatives for Solubility and Reactivity Tuning

Direct comparison of the ethyl ester (C₁₁H₁₉NO₂, MW 197.27 g/mol) with its methyl ester analog (exo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid methyl ester hydrochloride, C₁₀H₁₈ClNO₂, MW 219.71 g/mol) reveals key differences in molecular weight and lipophilicity . The ethyl ester derivative is calculated to have a higher logP, which directly impacts its partitioning in organic solvents and its behavior in biological membranes. This is a critical distinction for researchers requiring a specific balance of hydrophobicity for subsequent synthetic steps, such as amide bond formation or Grignard additions, where the ethyl ester offers greater steric hindrance and altered reactivity compared to the methyl variant.

Physicochemical Properties Solubility LogP Synthetic Intermediate Procurement

Sigma-2 Receptor Pharmacophore: N-Substitution Drives >2000-Fold Selectivity Gains Over Sigma-1

While Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate itself is a core intermediate, its N-substituted derivatives (e.g., WC-59) achieve potent and selective sigma-2 receptor binding. A class-level inference from published data shows that appending an N-phenylcarbamate moiety to the 9-azabicyclo[3.3.1]nonane scaffold results in compounds with Ki values of 0.82 nM for sigma-2 and a sigma-1/sigma-2 selectivity ratio of 2087 [1]. This high selectivity is not observed in simpler unsubstituted 9-azabicyclo[3.3.1]nonane derivatives, highlighting that the specific substitution pattern is the primary driver of the desired pharmacological profile. The core scaffold provides a rigid framework, but the appended functional groups dictate target engagement.

Sigma Receptor Sigma-2 Ligand PET Imaging Chemosensitization Cancer

Validated Application Scenarios for Procuring Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (141379-91-1)


Medicinal Chemistry: Scaffold for Novel CNS Ligand Libraries

The compound serves as a crucial intermediate for synthesizing focused libraries of N-substituted 9-azabicyclo[3.3.1]nonane derivatives aimed at CNS targets. Researchers leverage the core scaffold's inherent, low micromolar DAT affinity as a baseline to build potent and selective ligands. By performing N-alkylation, N-acylation, or N-arylation on the secondary amine, and further derivatizing the ethyl ester, medicinal chemists can systematically explore structure-activity relationships (SAR) for targets like DAT [1] and sigma-2 receptors , where the rigid bicyclic framework provides conformational constraint to enhance target selectivity.

Chemical Biology: Synthesis of Dopamine Transporter Probes

The compound's 9-azabicyclo[3.3.1]nonane core is a recognized ligand for the dopamine transporter, albeit with significantly lower affinity than cocaine . This makes it an ideal starting material for developing novel chemical probes, such as photoaffinity labels or fluorescent ligands, that require a DAT-binding scaffold with reduced intrinsic potency. This allows for the creation of tools that can bind to DAT without fully mimicking the potent pharmacological effects of cocaine, facilitating the study of DAT trafficking and allosteric modulation.

Process Chemistry: Key Intermediate for API and Advanced Building Block Synthesis

Due to its high purity (≥98% available) and defined physicochemical properties, the compound is a preferred intermediate for the multi-step synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) [1]. The ethyl ester functionality provides a handle for further transformations (e.g., hydrolysis to the acid, reduction to the alcohol, or conversion to the amide), while the secondary amine can be selectively functionalized in the presence of the ester. This orthogonal reactivity is essential for building molecular complexity in a controlled, efficient manner, making it a valuable procurement item for process R&D and custom synthesis groups.

Computational Chemistry and Cheminformatics: Rigid Scaffold for Docking and Pharmacophore Modeling

The rigid, bicyclic structure of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate makes it an excellent candidate for computational studies. Its well-defined, constrained geometry allows for more accurate docking simulations and pharmacophore model generation . Researchers can use the compound's 3D structure as a template to design new ligands with improved fit for target binding pockets, particularly those in the CNS. The commercial availability of the compound [1] allows computational predictions to be rapidly validated in vitro, closing the design-make-test cycle efficiently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.